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Compound of Interest

Compound Name: (3,4,5-Triiodophenyl)methanol

Cat. No.: B1394875 Get Quote

Anwendungs- und Protokollleitfaden: Derivatisierung des primären Alkohols in 3,4,5-

Triiodbenzylalkohol

An die Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 3,4,5-Triiodbenzylalkohol ist ein hochfunktionalisiertes Molekül, das aufgrund

seines hohen Molekulargewichts und der Präsenz von drei Iodatomen als wichtiger Baustein in

der Synthese von Röntgenkontrastmitteln, Materialien mit hoher Dichte und pharmazeutischen

Wirkstoffen dient. Die Derivatisierung seiner primären Alkoholgruppe ist ein entscheidender

Schritt, um seine physikochemischen Eigenschaften zu modifizieren, es an andere Moleküle zu

koppeln oder seine biologische Aktivität zu modulieren. Dieser Leitfaden bietet einen

detaillierten Einblick in die chemischen Grundlagen und praxisbewährten Protokolle zur

Derivatisierung dieser spezifischen funktionellen Gruppe.

Chemische Grundlagen und strategische
Überlegungen
Die Reaktivität des primären Alkohols in 3,4,5-Triiodbenzylalkohol wird maßgeblich durch die

elektronischen und sterischen Effekte der drei Iodsubstituenten am Phenylring beeinflusst.

Elektronische Effekte: Iod ist ein elektronegatives Halogen und übt einen starken

elektronenziehenden Induktionseffekt (-I) aus. Dieser Effekt entzieht dem Benzylkohlenstoff

Elektronendichte, was die Polarität der O-H-Bindung erhöht und die Azidität des Alkohols im
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Vergleich zu unsubstituiertem Benzylalkohol steigert.[1] Dies erleichtert die Deprotonierung

zum entsprechenden Alkoxid, ein Schlüsselschritt in Reaktionen wie der Williamson-

Ethersynthese.

Sterische Hinderung: Die drei großen Iodatome flankieren die Benzylgruppe und können den

Zugang von voluminösen Reagenzien zum Reaktionszentrum sterisch behindern. Diese

Hinderung ist bei der Auswahl der Derivatisierungsmethode und der Reaktionsbedingungen

zu berücksichtigen, um suboptimale Ausbeuten oder längere Reaktionszeiten zu vermeiden.

Die Wahl der Derivatisierungsstrategie hängt vom gewünschten Endprodukt ab. Die gängigsten

Transformationen sind Veresterung, Veretherung und die Bildung von Carbamaten.
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Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung.

Protokoll I: Veresterung mittels Acylchlorid
Die Veresterung mit Acylchloriden ist eine hocheffiziente Methode, die unter milden

Bedingungen abläuft und in der Regel hohe Ausbeuten liefert. Die Reaktion wird durch eine
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Base wie Pyridin oder Triethylamin katalysiert, die den entstehenden Chlorwasserstoff (HCl)

neutralisiert und das Gleichgewicht in Richtung des Produkts verschiebt.

3,4,5-Triiodbenzylalkohol

3,4,5-Triiodbenzylester

Base (z.B. Pyridin)
Lösungsmittel (z.B. DCM)

0 °C bis RT

R-COCl
(Acylchlorid)

Click to download full resolution via product page

Abbildung 2: Chemische Umwandlung bei der Veresterung.

Materialien und Reagenzien
3,4,5-Triiodbenzylalkohol

Acylchlorid (z. B. Acetylchlorid, Benzoylchlorid) (1.1 Äquivalente)

Wasserfreies Pyridin oder Triethylamin (1.5 Äquivalente)

Wasserfreies Dichlormethan (DCM)

Gesättigte Natriumbicarbonatlösung (NaHCO₃)

Gesättigte Natriumchloridlösung (Sole)

Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)

Lösungsmittel für die Säulenchromatographie (z. B. Hexan/Ethylacetat-Gemisch)

Detailliertes Vorgehen
Reaktionsvorbereitung: Lösen Sie 3,4,5-Triiodbenzylalkohol (1.0 Äquivalent) in wasserfreiem

DCM in einem trockenen Rundkolben unter einer Inertgasatmosphäre (Stickstoff oder

Argon).
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Basenzugabe: Kühlen Sie die Lösung auf 0 °C in einem Eisbad und geben Sie langsam das

wasserfreie Pyridin oder Triethylamin hinzu.

Reagenzzugabe: Fügen Sie das Acylchlorid tropfenweise über einen Zeitraum von 10-15

Minuten zur gekühlten Lösung hinzu. Ein weißer Niederschlag (Pyridinium- oder

Triethylammoniumhydrochlorid) kann sich bilden.

Reaktion: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie

für 2-4 Stunden. Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie

(DC).

Aufarbeitung: Nach vollständigem Umsatz verdünnen Sie die Reaktionsmischung mit DCM

und waschen sie nacheinander mit 1 M Salzsäure (falls Triethylamin verwendet wurde),

Wasser, gesättigter NaHCO₃-Lösung und Sole.

Trocknung und Konzentration: Trocknen Sie die organische Phase über MgSO₄ oder

Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Rotationsverdampfer.

Reinigung: Reinigen Sie den Rohprodukt-Rückstand mittels Säulenchromatographie auf

Kieselgel, um den reinen Ester zu erhalten.

Charakterisierung: Bestätigen Sie die Struktur des Produkts mittels NMR-Spektroskopie,

Massenspektrometrie und IR-Spektroskopie.

Protokoll II: Williamson-Ethersynthese
Die Williamson-Ethersynthese ist eine klassische und zuverlässige Methode zur Herstellung

von Ethern.[2] Sie verläuft in zwei Schritten: Zuerst wird der Alkohol mit einer starken Base

deprotoniert, um ein hochreaktives Alkoxid zu bilden. Anschließend reagiert dieses Alkoxid in

einer SN2-Reaktion mit einem Alkylhalogenid.[3]
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3,4,5-Triiodbenzylalkohol

3,4,5-Triiodbenzylether

1. Starke Base (z.B. NaH)
2. Lösungsmittel (z.B. THF, DMF)

0 °C bis RT

R-X
(Alkylhalogenid)
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Abbildung 3: Chemische Umwandlung bei der Veretherung.

Materialien und Reagenzien
3,4,5-Triiodbenzylalkohol

Natriumhydrid (NaH), 60%ige Dispersion in Mineralöl (1.2 Äquivalente)

Wasserfreies Tetrahydrofuran (THF) oder N,N-Dimethylformamid (DMF)

Alkylhalogenid (z. B. Methyliodid, Ethylbromid) (1.2 Äquivalente)

Wasser

Diethylether oder Ethylacetat

Gesättigte Natriumchloridlösung (Sole)

Wasserfreies Natriumsulfat (Na₂SO₄)

Detailliertes Vorgehen
Vorbereitung: Geben Sie Natriumhydrid in einen trockenen, mit Inertgas gespülten

Rundkolben. Fügen Sie wasserfreies THF oder DMF hinzu, um eine Suspension zu

erzeugen, und kühlen Sie diese auf 0 °C.

Alkoxidbildung: Lösen Sie 3,4,5-Triiodbenzylalkohol (1.0 Äquivalent) in wasserfreiem

THF/DMF und fügen Sie diese Lösung langsam zur NaH-Suspension hinzu.
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Wasserstoffgasentwicklung wird beobachtet. Rühren Sie die Mischung für 30-60 Minuten bei

0 °C, bis die Gasentwicklung aufhört.

Alkylierung: Geben Sie das Alkylhalogenid tropfenweise zur Alkoxid-Lösung bei 0 °C hinzu.

Reaktion: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie

über Nacht (oder 4-6 Stunden). Verfolgen Sie den Fortschritt mittels DC.[2]

Aufarbeitung: Kühlen Sie die Reaktion wieder auf 0 °C und löschen Sie sie vorsichtig durch

tropfenweise Zugabe von Wasser. Extrahieren Sie die wässrige Phase mehrmals mit

Diethylether oder Ethylacetat.

Waschen und Trocknen: Waschen Sie die vereinigten organischen Phasen mit Wasser und

Sole, trocknen Sie sie über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.

Reinigung: Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um den reinen

Ether zu isolieren.

Charakterisierung: Analysieren Sie das Endprodukt mittels NMR, MS und IR.

Protokoll III: Carbamat-Bildung mit Isocyanaten
Die Reaktion von Alkoholen mit Isocyanaten ist ein direkter und oft quantitativer Weg zur

Synthese von Carbamaten.[4] Die Reaktion ist eine Additionsreaktion, bei der das Alkohol-

Sauerstoffatom an das elektrophile Kohlenstoffatom des Isocyanats addiert wird. Sie kann

durch Basen wie Dibutylzinndilaurat (DBTDL) oder DMAP katalysiert werden, insbesondere bei

sterisch gehinderten Substraten.[5]

3,4,5-Triiodbenzylalkohol

3,4,5-Triiodbenzylcarbamat

Optional: Katalysator (z.B. DBTDL)
Lösungsmittel (z.B. Toluol, THF)

RT bis 60 °C

R-N=C=O
(Isocyanat)
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Abbildung 4: Chemische Umwandlung bei der Carbamat-Bildung.

Materialien und Reagenzien
3,4,5-Triiodbenzylalkohol

Isocyanat (z. B. Phenylisocyanat, Hexylisocyanat) (1.05 Äquivalente)

Wasserfreies Toluol oder THF

Optional: Dibutylzinndilaurat (DBTDL) als Katalysator (0.1 mol%)

Lösungsmittel für die Reinigung (z. B. Hexan, Ethylacetat)

Detailliertes Vorgehen
Reaktionsaufbau: Lösen Sie 3,4,5-Triiodbenzylalkohol (1.0 Äquivalent) in wasserfreiem

Toluol oder THF in einem trockenen Kolben unter Inertgas.

Katalysatorzugabe (optional): Falls ein Katalysator verwendet wird, fügen Sie DBTDL zur

Lösung hinzu.

Reagenzzugabe: Geben Sie das Isocyanat langsam bei Raumtemperatur zur gerührten

Lösung hinzu. Die Reaktion kann leicht exotherm sein.

Reaktion: Rühren Sie die Mischung bei Raumtemperatur oder erwärmen Sie sie leicht (z. B.

auf 50-60 °C), um die Reaktion zu beschleunigen. Verfolgen Sie den Umsatz mittels DC oder

IR-Spektroskopie (Verschwinden der Isocyanat-Bande bei ~2270 cm⁻¹).

Aufarbeitung: Nach Abschluss der Reaktion entfernen Sie das Lösungsmittel im

Rotationsverdampfer. In vielen Fällen ist das Rohprodukt bereits sehr rein.

Reinigung: Falls erforderlich, reinigen Sie das Produkt durch Umkristallisation aus einem

geeigneten Lösungsmittelsystem (z. B. Toluol/Hexan) oder durch Säulenchromatographie.

Charakterisierung: Bestätigen Sie die Produktidentität mittels NMR, MS und IR

(charakteristische Carbonyl-Bande des Carbamats bei ~1700-1730 cm⁻¹).
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Zusammenfassung und Datenübersicht
Die folgende Tabelle fasst die wichtigsten Parameter der vorgestellten Protokolle zusammen,

um eine schnelle methodische Auswahl zu ermöglichen.

Derivat-Typ
Typische
Reagenzien

Base /
Katalysator

Lösungsmittel Bedingungen

Ester
Acylchlorid,

Anhydrid

Pyridin,

Triethylamin
DCM, THF

0 °C bis RT, 2-4

h

Ether Alkylhalogenid NaH, KH THF, DMF
0 °C bis RT, 4-16

h

Carbamat Isocyanat
(Optional)

DBTDL, DMAP
Toluol, THF

RT bis 60 °C, 1-6

h

Sicherheitshinweise
Bei der Durchführung dieser Protokolle ist stets angemessene persönliche Schutzausrüstung

(Schutzbrille, Laborkittel, Handschuhe) zu tragen. Alle Arbeiten sollten in einem gut belüfteten

Abzug durchgeführt werden.

Natriumhydrid (NaH): Reagiert heftig mit Wasser unter Freisetzung von hochentzündlichem

Wasserstoffgas. Muss unter Inertgas gehandhabt werden.

Acylchloride und Isocyanate: Sind feuchtigkeitsempfindlich, ätzend und toxisch. Kontakt mit

Haut und Augen vermeiden und Inhalation der Dämpfe verhindern.

Lösungsmittel: Viele der verwendeten organischen Lösungsmittel sind flüchtig und

entzündlich. Zündquellen sind zu vermeiden.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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